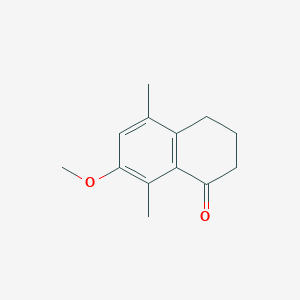

7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one

Description

7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one is a substituted tetrahydronaphthalenone derivative featuring a ketone group at position 1, a methoxy group at position 7, and methyl groups at positions 5 and 8. Its structure is closely related to bioactive intermediates in pharmaceutical chemistry, such as derivatives of 3-methyltetral-1-one, which are key precursors for antiviral and antitumor agents .

Properties

IUPAC Name |

7-methoxy-5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-8-7-12(15-3)9(2)13-10(8)5-4-6-11(13)14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGCGORNMGNETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1CCCC2=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxidation of Substituted Dihydronaphthalene Derivatives

A widely documented method involves the epoxidation of 3,4-dihydronaphthalene precursors followed by acid-mediated rearrangement to yield the tetralone core. This approach, detailed in US Patent 3,574,762, proceeds as follows:

Starting Material Synthesis :

- The dihydronaphthalene precursor (I) is synthesized via Grignard alkylation of 1,2,3,4-tetrahydronaphthalen-1-one. For example, treatment with methylmagnesium bromide introduces a methyl group at position 1, followed by dehydration to form 1-methyl-3,4-dihydronaphthalene.

- Substituents (methoxy, methyl) are pre-installed on the aromatic ring using electrophilic aromatic substitution or directed ortho-metalation techniques.

Epoxidation :

- The dihydronaphthalene derivative (I) is treated with a peracid (e.g., meta-chloroperbenzoic acid, perbenzoic acid) in a lower alkanol solvent (e.g., methanol, ethanol) at 0–25°C for 12–48 hours. This step forms an epoxide intermediate.

Example reaction conditions:Substrate: 1-Methyl-5,8-dimethyl-7-methoxy-3,4-dihydronaphthalene Reagent: meta-Chloroperbenzoic acid (1.2 equiv) Solvent: Chloroform/methanol (9:1 v/v) Temperature: 0°C → 25°C (gradual warming) Time: 24 hours

- The dihydronaphthalene derivative (I) is treated with a peracid (e.g., meta-chloroperbenzoic acid, perbenzoic acid) in a lower alkanol solvent (e.g., methanol, ethanol) at 0–25°C for 12–48 hours. This step forms an epoxide intermediate.

Acid-Catalyzed Rearrangement :

Mechanistic Insight :

Epoxidation generates an electrophilic oxirane ring, which undergoes protonation and carbocation formation upon acid exposure. The carbocation rearranges to the thermodynamically stable tetralone structure, with substituents retained from the starting material.

Reduction of Substituted Naphthalene Derivatives

An alternative route, described in RU Patent 2,014,330, involves the sodium-mediated reduction of 1,7-dialkoxynaphthalene precursors to monoalkoxytetralones, followed by functionalization:

Naphthalene Functionalization :

- 1,7-Dimethoxynaphthalene is synthesized via Ullmann coupling or nucleophilic aromatic substitution. Methyl groups are introduced at positions 5 and 8 using Friedel-Crafts alkylation or directed ortho-metalation.

Reductive Cyclization :

- The substituted naphthalene is treated with sodium in liquid ammonia or ethanol at −78°C to 25°C, selectively reducing one aromatic ring to form 7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.

Example conditions:Substrate: 5,8-Dimethyl-1,7-dimethoxynaphthalene Reagent: Sodium (3 equiv) Solvent: Anhydrous ethanol Temperature: 0°C Time: 4 hours Yield: 47%

- The substituted naphthalene is treated with sodium in liquid ammonia or ethanol at −78°C to 25°C, selectively reducing one aromatic ring to form 7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.

Post-Reduction Modifications :

- The methoxy group at position 7 is retained, while methyl groups at 5 and 8 remain intact due to the reductive conditions. Further oxidation or alkylation steps are unnecessary.

Reductive Amination and Subsequent Modification

Although primarily used for synthesizing amine derivatives, reductive amination of tetralones (as per RU Patent 2,014,330) provides a pathway to intermediate tetralones:

Tetralone Synthesis :

- A substituted tetralone is prepared via Birch reduction of naphthalene derivatives. For example, 5,8-dimethyl-7-methoxynaphthalene undergoes partial hydrogenation using lithium/ammonia to yield the tetralone core.

Functional Group Interconversion :

- The ketone at position 1 is preserved, while methyl and methoxy groups are introduced via nucleophilic substitution or alkylation.

Example:Substrate: 5,8-Dimethyl-7-methoxynaphthalene Reagent: Lithium (3 equiv) in liquid ammonia Temperature: −33°C Time: 2 hours Yield: 52%

- The ketone at position 1 is preserved, while methyl and methoxy groups are introduced via nucleophilic substitution or alkylation.

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one as an anticancer agent. In particular, its derivatives have been synthesized and evaluated for their effectiveness against various cancer cell lines. For instance:

- Study Findings : A study synthesized derivatives of this compound and tested their antiproliferative activity on MCF-7 breast cancer cells. The results indicated significant G2/M phase cell cycle arrest and apoptosis induction in cancer cells while sparing non-cancerous cells .

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis:

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of various bioactive molecules. For example:

- Synthesis Example : Researchers have reported the synthesis of 7-methoxyoccidol (a derivative) from this compound. This compound has shown promise as a bio-congener with potential therapeutic effects .

Case Study 1: Antitumor Efficacy

In a controlled study involving multiple synthesized derivatives of this compound:

- Methodology : The derivatives were tested against a panel of cancer cell lines using standard protocols established by the National Cancer Institute.

- Results : Several compounds exhibited IC50 values in the low micromolar range (e.g., IC50 values between 1.9 and 7.52 μg/mL), indicating potent antitumor activity .

Case Study 2: Selectivity in Cancer Treatment

Another study focused on the selectivity of the synthesized compounds towards cancerous cells compared to normal cells:

Mechanism of Action

The mechanism of action of 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Challenges

- Stereochemical Complexity : The presence of multiple substituents in 7-methoxy-5,8-dimethyl-1-tetralone complicates stereochemical outcomes. For instance, substrate-directed diastereoselective hydroxylation, as reported for related compounds, may require tailored catalysts to achieve desired enantiomeric excess .

- Scalability : Multigram-scale synthesis of substituted tetralones, such as 7-substituted-3-methyltetral-1-ones , often involves optimizing cyclization and protection steps, which could be adapted for the target compound .

- Commercial Viability : While 6-methoxy-2-phenyl-1-tetralone is priced at $5–$5,566 per gram depending on quantity (), the target compound’s niche substitution pattern may limit commercial availability, necessitating custom synthesis.

Biological Activity

7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 4780-41-0) is an organic compound belonging to the class of tetrahydronaphthalenes. Its molecular formula is C13H18O2, and it features both methoxy and dimethyl substituents that contribute to its unique biological properties. This compound has garnered interest in various research fields due to its potential biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its effects against various bacterial strains, it demonstrated notable inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded at levels comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Effects

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can suppress the growth of several cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | MIC/MBC (µg/mL) |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Significant growth inhibition | 7.80 (MIC) |

| Anticancer | A549 (lung cancer) | Cell growth suppression | Not specified |

| Anticancer | HT29 (colon cancer) | Induction of apoptosis | Not specified |

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes involved in metabolic pathways or alter receptor activities. For example, it has been suggested that the compound affects mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Case Studies

In one notable case study, the compound was tested alongside other naphthalene derivatives in a series of assays aimed at evaluating their cytotoxicity against human cancer cell lines. The results highlighted that this compound exhibited superior activity compared to several structurally similar compounds. The study concluded that the presence of methoxy and dimethyl groups significantly enhances its biological effectiveness .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis often involves Friedel-Crafts acylation or alkylation of substituted naphthalene derivatives, followed by hydrogenation and methoxy/methyl group introduction. Catalysts like AlCl₃ (for demethylation/functionalization) and Pd/C (for hydrogenation) are critical . Optimize parameters such as solvent polarity (e.g., CH₂Cl₂ for AlCl₃-mediated reactions), temperature (reflux vs. ambient), and stoichiometry to minimize by-products .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology : Combine ¹H/¹³C NMR to identify methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.1–2.5 ppm), IR spectroscopy for carbonyl (C=O stretch ~1680 cm⁻¹), and X-ray crystallography to resolve bond angles (e.g., C=O deviation from naphthalene plane: ~30–40°) and intramolecular hydrogen bonds . Mass spectrometry (HRMS) confirms molecular weight (e.g., 232.3 g/mol).

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. Methoxy groups may hydrolyze under acidic conditions (pH < 3), while the ketone is prone to reduction; use buffers (pH 5–8) and inert atmospheres (N₂) during storage .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Compare computed NMR shifts (e.g., using Gaussian or ORCA) with experimental data to validate models. Solvent effects (PCM) improve accuracy for polar protic environments .

Q. How does stereochemistry influence the bioactivity of derivatives, and what chiral resolution techniques are effective?

- Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers. Test separated isomers in receptor-binding assays (e.g., GPCRs) to correlate stereochemistry with activity. Crystallographic data (e.g., ORTEP plots) confirm absolute configuration .

Q. What mechanistic insights explain substituent-directed regioselectivity in electrophilic substitutions?

- Methodology : Methoxy groups act as ortho/para directors, while methyl groups sterically hinder certain positions. Use isotopic labeling (e.g., D/H exchange) and kinetic studies to track reaction pathways. Computational modeling (e.g., Fukui indices) identifies electron-rich sites .

Q. How can in vitro assays evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodology : Perform fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd). For enzyme inhibition, use spectrophotometric assays (e.g., NADH depletion for oxidoreductases). Metabolite profiling (LC-MS) identifies phase I/II metabolites .

Q. What strategies mitigate contradictions in reported bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.